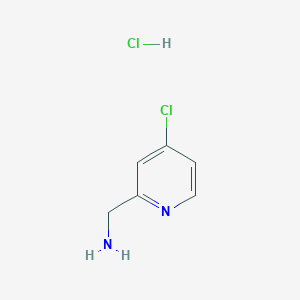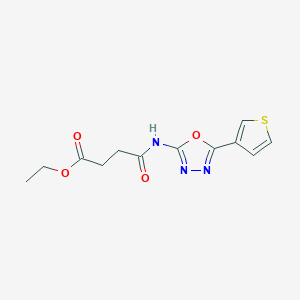![molecular formula C23H27N5O3S B2583181 6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941966-06-9](/img/structure/B2583181.png)
6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a type of heterocyclic aromatic organic compound with a pyrimidine ring fused to a pyridine ring. This class of compounds has been studied for various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a pyrido[2,3-d]pyrimidine core with various substituents. These include an ethyl group at the 6-position, a dimethyl group at the 1,3-positions, and a complex substituent at the 5-position .Scientific Research Applications
Antiviral Applications Research into pyrimidine derivatives, such as those by El-Etrawy and Abdel-Rahman (2010), has explored the synthesis of 6-substituted pyrimidine-2,4(1H,3H)-dione derivatives for their antiviral activities against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) (El-Etrawy & Abdel-Rahman, 2010).
Anticancer and Anti-inflammatory Properties Novel pyrazolopyrimidines derivatives have been synthesized for their anticancer and anti-5-lipoxygenase activities, indicating potential applications in cancer therapy and inflammation management. Such studies suggest that structural modifications in pyrimidine derivatives can lead to significant biological activities (Rahmouni et al., 2016).
Anticonvulsant Activity Compounds structurally related to pyrimidine diones have been evaluated for anticonvulsant activity, highlighting the potential of such derivatives in developing new treatments for epilepsy and other seizure disorders. Kamiński, Rzepka, and Obniska (2011) synthesized and tested new pyrrolidine-2,5-diones for their effectiveness in various seizure models, revealing the promise of pyrimidine derivatives in neuropharmacology (Kamiński, Rzepka, & Obniska, 2011).
Synthesis of Novel Compounds The versatility of pyrimidine derivatives is also evident in their use as building blocks for synthesizing a wide array of heterocyclic compounds. For instance, research into the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones demonstrates the potential of pyrimidine derivatives in creating structurally diverse molecules with possible therapeutic applications (Verma & Jain, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-ethyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-4-16-14-24-21-19(22(30)26(3)23(31)25(21)2)20(16)32-15-18(29)28-12-10-27(11-13-28)17-8-6-5-7-9-17/h5-9,14H,4,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRNFUGDSDPEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

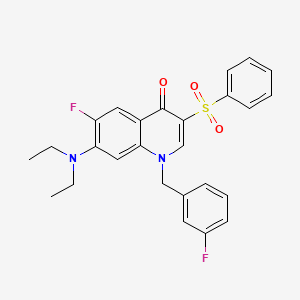

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2583101.png)
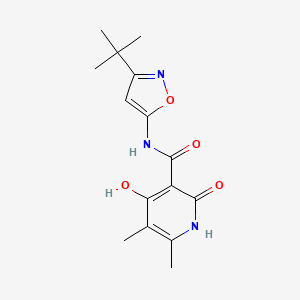
![N-(3-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583103.png)


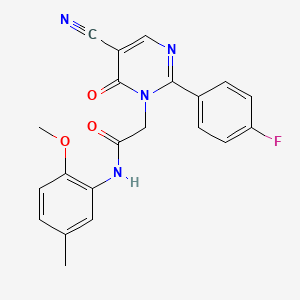
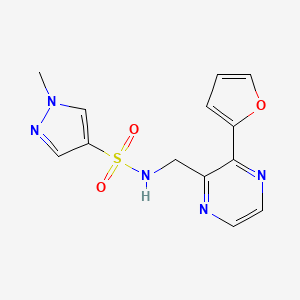

![7-[(E)-but-2-enyl]-8-[(E)-but-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2583113.png)
